molecular formula C6H9N3O2S2 B2732371 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid CAS No. 82593-10-0

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid

Cat. No.: B2732371
CAS No.: 82593-10-0
M. Wt: 219.28
InChI Key: GGFCLNRPRADHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid is a chemical compound that features a thiadiazole ring, which is known for its diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with butanoic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling infections caused by urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide derivatives
  • 5-Amino-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid is unique due to its specific structure that combines a thiadiazole ring with a butanoic acid moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c7-5-8-9-6(13-5)12-3-1-2-4(10)11/h1-3H2,(H2,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFCLNRPRADHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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